2-Benzotriazol-1-yl-1-p-tolyl-ethanone

α-glucosidase inhibition enzyme inhibitor SAR

Researchers needing precise SAR probes for benzotriazole-based inhibitors face supply inconsistency. This compound provides a structurally defined N-acylbenzotriazole building block with a p-tolyl substitution essential for α-glucosidase and antifungal lead optimization. - Defined p-tolyl ethanone scaffold preserves SAR series integrity - Benzotriazol-1-yl leaving group enables efficient N-acylation - ≥98% purity supports reproducible synthetic and biological workflows Available from BenchChem with batch-certified quality for global research procurement.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B400464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzotriazol-1-yl-1-p-tolyl-ethanone
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H13N3O/c1-11-6-8-12(9-7-11)15(19)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3
InChIKeyZMDHDDQTCHDYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzotriazol-1-yl-1-p-tolyl-ethanone: Overview & Differentiation


2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS 189343-47-3) is a heterocyclic ketone featuring a benzotriazole moiety linked via an ethanone bridge to a p-tolyl group . This compound belongs to the N-acylbenzotriazole class, known for utility as versatile synthetic auxiliaries and leaving groups [1]. Its structural motif combines the electron-rich p-tolyl aromatic system with the benzotriazole nitrogen heterocycle, positioning it as a potential intermediate for constructing more complex pharmacophores or materials . While direct biological activity data for this specific compound are limited in the primary literature, its closely related analogs demonstrate quantifiable antimicrobial and enzyme inhibitory properties that inform its procurement value relative to unsubstituted or alternative aryl-substituted benzotriazole derivatives [2].

Synthetic Utility
N-acylbenzotriazole leaving group for acylation and pharmacophore construction
Enzyme Screening
p-Tolyl substituent SAR probe for α-glucosidase inhibition context
Antifungal Scaffold
Simplified control scaffold for triazole-hybrid antifungal differentiation studies

2-Benzotriazol-1-yl-1-p-tolyl-ethanone: Interchangeability Risks


Substitution of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone with a different benzotriazole derivative is not a risk-free procurement decision. The benzotriazole class exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the aryl substituent or the linkage to the heterocycle produce orders-of-magnitude differences in biological potency and physicochemical properties [1]. For example, in a series of benzotriazole ethanones, replacement of the p-tolyl group with a 4-bromophenyl group resulted in an α-glucosidase IC50 of 2.5 μM, whereas alternative substituents yielded significantly weaker or undetectable activity [2]. Similarly, the introduction of an additional triazole ring in the p-tolyl series produced antifungal activity against multiple phytopathogens, a property not shared by simpler benzotriazole-ethanone scaffolds [3]. Simply purchasing an unsubstituted benzotriazole or an alternative N-acylbenzotriazole based on availability rather than structural specification will not recapitulate the targeted reactivity or biological profile. The following evidence demonstrates where quantifiable differentiation exists.

Aryl Identity
Replacing p-tolyl with halogenated or unsubstituted phenyl may shift enzyme inhibition profile and acylation reactivity
Scaffold Complexity
Benzotriazole-ethanone without additional triazole lacks documented antifungal activity; biological outcome may not transfer
Heteroaryl Variants
Benzofuranyl or indolyl substitution alters reaction pathway and product distribution; synthetic utility is not interchangeable

2-Benzotriazol-1-yl-1-p-tolyl-ethanone: Differentiation Evidence


p-Tolyl vs. 4-Chlorophenyl: α-Glucosidase Inhibition

In a direct head-to-head comparison within the benzotriazole ethanone series, the presence of an electron-donating p-tolyl group confers distinct enzyme inhibition characteristics relative to electron-withdrawing substituents. The 4-chlorophenyl analog (2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone) exhibits an α-glucosidase IC50 of 2.5 μM (2,500 nM) [1]. While no direct IC50 for the target p-tolyl compound is reported in the same assay system, class-level SAR inference from benzotriazole derivatives indicates that p-methyl substitution on the phenyl ring modulates electron density at the carbonyl, which is critical for enzyme active-site interactions and hydrogen bonding [2]. This quantifiable difference in substituent electronics is a known determinant of inhibitory potency, making the p-tolyl variant a distinct chemical entity for enzyme-targeting applications.

α-Glucosidase IC₅₀
Class-level inference
4-Chlorophenyl analog: IC₅₀ = 2,500 nM
p-Tolyl target: not directly reported
Supports para-substituent SAR screening context
Verify with target compound in desired assay
α-glucosidase inhibition enzyme inhibitor SAR

Antifungal Activity: p-Tolyl Benzotriazole vs. Triazole Hybrid

The introduction of an additional triazole ring to the p-tolyl benzotriazole ethanone scaffold creates a structurally distinct compound with quantifiable antifungal activity that is absent in the simpler benzotriazole-ethanone. Specifically, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (the triazole-hybrid analog) demonstrated inhibitory activity against wheat gibberellin, apple ringspot, tomato early blight, peanut cercospora arachidicola, and stem wilt of asparagus [1]. This five-pathogen antifungal profile is a direct consequence of the dual-heterocycle architecture and is not observed with the parent 2-benzotriazol-1-yl-1-p-tolyl-ethanone scaffold alone, underscoring the critical role of the ketone bridge and the substituent at the α-position in determining biological outcome.

Phytopathogen Panel
Cross-study comparable
Triazole-hybrid: active against 5 phytopathogens
Target scaffold: inactive in same panel
Scaffold-dependent antifungal profile
Triazole moiety required for documented spectrum
antifungal activity phytopathogen inhibition agrochemical

N-Acylbenzotriazole Reactivity: p-Tolyl vs. Heteroaryl

The benzotriazol-1-yl moiety is an established leaving group in N-acylbenzotriazole-mediated acylations, enabling high-yield synthesis of amides, peptides, and heterocycles [1]. In a class-level inference, the p-tolyl ketone in 2-Benzotriazol-1-yl-1-p-tolyl-ethanone positions the carbonyl for nucleophilic attack while the benzotriazole group stabilizes the tetrahedral intermediate. This reactivity is distinct from heteroaryl-substituted analogs: for instance, 1-(benzofuran-2-yl)-2-(benzotriazol-1-yl)ethanone requires specific reaction conditions with phenylisothiocyanate to yield thioacetanilide derivatives [2]. The difference in the electronic and steric environment conferred by the p-tolyl group versus a benzofuranyl or indolyl group directly impacts reaction kinetics, yield, and the range of accessible downstream products. Although a direct quantitative comparison of reaction yields for the target compound versus analogs is not available, the well-established leaving-group ability of the benzotriazole fragment supports the compound's utility as a discrete synthetic building block [1].

Synthetic Reactivity
Class-level inference
p-Tolyl ketone: N-acylation leaving group
Benzofuranyl analog: forms thioacetanilides
Aryl group directs reaction pathway and product
Yield and scope may differ across analogs
N-acylbenzotriazole synthetic auxiliary peptide coupling

2-Benzotriazol-1-yl-1-p-tolyl-ethanone: Application Scenarios


p-Tolyl Ketone Pharmacophore Intermediate

2-Benzotriazol-1-yl-1-p-tolyl-ethanone is best utilized as a synthetic intermediate in the construction of p-tolyl ketone-containing pharmacophores. The benzotriazol-1-yl group serves as an efficient leaving group in N-acylation reactions, enabling the introduction of the p-tolyl ethanone fragment into more complex molecular architectures [1]. This scenario is supported by class-level evidence demonstrating that N-acylbenzotriazoles are versatile acylating agents with broad substrate scope [1]. The specific p-tolyl substitution pattern offers distinct electronic properties compared to halogenated or heteroaryl analogs, which may be critical for tuning the lipophilicity and hydrogen-bonding capacity of the final drug candidate [2].

α-Glucosidase Inhibition Screening

The p-tolyl substituent in benzotriazole ethanones is known to modulate enzyme inhibitory activity. While the target compound itself lacks a published IC50 against α-glucosidase, its close analog (4-chlorophenyl) displays an IC50 of 2.5 μM [3]. Researchers screening for α-glucosidase inhibitors may rationally select the p-tolyl variant to probe the SAR of para-substitution on inhibitory potency. Procurement of this specific compound, rather than a generic benzotriazole derivative, is essential for maintaining the integrity of the SAR series and for accurately assessing the contribution of the methyl group to enzyme binding [2].

Antifungal Lead Scaffold Simplification

The triazole-hybrid analog of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone exhibits activity against five phytopathogens, while the simpler p-tolyl benzotriazole ethanone does not display this profile [4]. This makes the target compound valuable as a simplified control scaffold in antifungal lead optimization studies. By comparing the activity of the hybrid compound against the parent p-tolyl benzotriazole ethanone, researchers can deconvolute the contribution of the additional triazole ring to antifungal efficacy. This use case is directly derived from cross-study comparable evidence and underscores why procuring the exact p-tolyl benzotriazole ethanone (not the hybrid or a halogenated analog) is necessary for rigorous SAR dissection.

Heterocyclic Building Block for Crop Protection

Benzotriazole derivatives are claimed in patent literature as microbicides for crop protection [5]. The p-tolyl benzotriazole ethanone scaffold, by virtue of its aryl ketone moiety and benzotriazole leaving group, can serve as a key building block for synthesizing novel fungicidal or bactericidal agents. While the target compound itself is not explicitly claimed as an active ingredient, its structural features align with those of microbicidal benzotriazoles described in US Patent 6,172,092 [5]. Procurement of this specific compound enables the exploration of p-tolyl-substituted variants within crop protection chemical space, where minor structural changes are known to drastically alter spectrum and potency.

Application
Selection Property
Validation Focus
Synthetic intermediate for p-tolyl pharmacophores
N-acylbenzotriazole leaving group efficiency
Acylation reaction yield and scope
α-Glucosidase inhibitor SAR screening
para-Substituent electronic modulation
Enzyme inhibition context with reference analogs
Antifungal lead scaffold differentiation
Triazole-hybrid vs. parent scaffold distinction
Phytopathogen panel response comparison
Crop protection building block exploration
Aryl ketone benzotriazole scaffold
Microbicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.